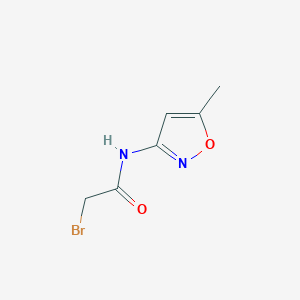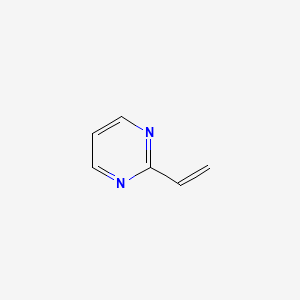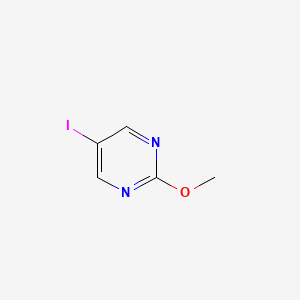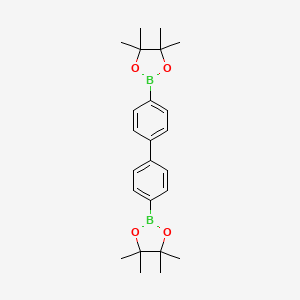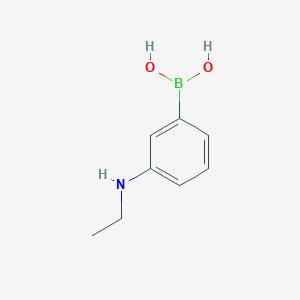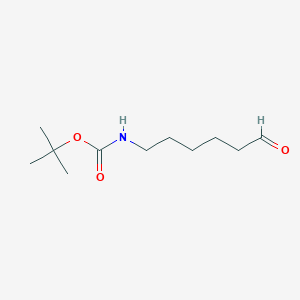![molecular formula C14H15NO B1277612 2-([1,1'-Biphenyl]-4-yloxy)ethanamine CAS No. 125470-84-0](/img/structure/B1277612.png)
2-([1,1'-Biphenyl]-4-yloxy)ethanamine
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)ethanamine: is an organic compound that features a biphenyl group linked to an ethanamine moiety through an ether linkage
Mechanism of Action
Target of Action
The primary target of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the amine transaminase enzyme . This enzyme plays a crucial role in the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .
Mode of Action
The compound interacts with its target, the amine transaminase, through a process known as nucleophilic addition . This interaction results in the formation of an internal aldimine between a pyridoxal phosphate (PLP) bound to the enzyme and a catalytic lysine . This aldimine then reacts with the amino donor, yielding an external aldimine .
Biochemical Pathways
The action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine affects the ω-transaminase-mediated biocatalysis pathway . This pathway is crucial for the enantioselective synthesis of chiral amines, which are important components of many pharmaceuticals and industrially important fine chemicals .
Result of Action
The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is the production of enantiomerically pure (S)-amine . The compound achieves this by improving the reaction rate by more than 1716-fold toward the bulky ketone under study .
Biochemical Analysis
Biochemical Properties
2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amine transaminases, which catalyze the transfer of an amino group from a primary amine compound to a ketone compound and vice versa, using pyridoxal phosphate (PLP) as a cofactor . This interaction is crucial for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.
Cellular Effects
2-([1,1’-Biphenyl]-4-yloxy)ethanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, it can interact with cell surface receptors, triggering a cascade of intracellular signaling events that alter gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-([1,1’-Biphenyl]-4-yloxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which increase the compound’s water solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, 2-([1,1’-Biphenyl]-4-yloxy)ethanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium ethoxide in ethanol, resulting in the formation of 4-ethoxybiphenyl.
Amination: The next step involves the conversion of the ethoxy group to an ethanamine group. This can be done by reacting 4-ethoxybiphenyl with ethylenediamine under reflux conditions, leading to the formation of 2-([1,1’-Biphenyl]-4-yloxy)ethanamine.
Industrial Production Methods
Industrial production methods for 2-([1,1’-Biphenyl]-4-yloxy)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: An organic compound with similar structural features but with a bromine atom instead of the biphenyl group.
2-Chloroethylamine: Similar to 2-bromoethylamine but with a chlorine atom.
Allylamine: An unsaturated amine with a different structural framework.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)ethanamine is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in drug design and materials science.
Properties
IUPAC Name |
2-(4-phenylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBRFAGCUJYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)
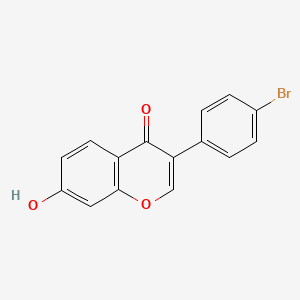

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
